molecular formula C22H18FNO3 B11273857 5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11273857
M. Wt: 363.4 g/mol
InChI Key: HNVOHQUWBYSWMZ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound. Let’s break down its structure:

  • The core structure is a dihydro-2H-pyrrol-2-one , which contains a pyrrole ring fused with a lactone (cyclic ester) moiety.
  • Substituents include a 4-fluorophenyl group, a furan-2-ylmethyl side chain, and a 4-methylphenyl group.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but one common approach involves the following steps:

  • Furan-2-ylmethyl Ketone Formation

    • Start with furan-2-carboxaldehyde.
    • React it with an appropriate ketone (e.g., acetophenone) under basic conditions to form the furan-2-ylmethyl ketone intermediate.
  • Hydroxylation and Cyclization

    • Treat the furan-2-ylmethyl ketone with a strong base (e.g., sodium hydroxide) to generate the corresponding enolate.
    • Intramolecular cyclization occurs, forming the dihydro-2H-pyrrol-2-one ring.
    • The hydroxy group is introduced during this step.

Industrial Production:

Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.

Chemical Reactions Analysis

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenyl groups are susceptible to electrophilic aromatic substitution reactions.

    Common Reagents: Sodium hydroxide, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogenating agents.

    Major Products: Various derivatives based on the substitution pattern.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drug candidates due to its diverse pharmacophores.

    Anticancer Properties: Some derivatives exhibit promising anticancer activity.

    Anti-inflammatory Effects: Studied for its anti-inflammatory potential.

    Biological Studies: Used as a probe in biological assays.

Mechanism of Action

    Molecular Targets: Interaction with specific receptors or enzymes.

    Pathways: Activation or inhibition of signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Uniqueness: Its combination of functional groups and structural features sets it apart.

    Similar Compounds: Other pyrrolone derivatives, such as 2H-pyrrol-2-ones and related heterocycles.

Properties

Molecular Formula

C22H18FNO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-3-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H18FNO3/c1-14-4-6-15(7-5-14)19-20(16-8-10-17(23)11-9-16)24(22(26)21(19)25)13-18-3-2-12-27-18/h2-12,20,25H,13H2,1H3

InChI Key

HNVOHQUWBYSWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CO4)O

Origin of Product

United States

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